Propranolol Hydrochloride

Beschreibung

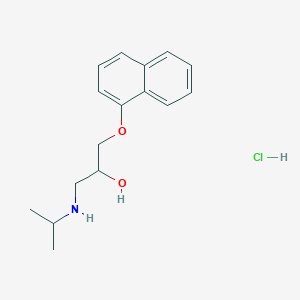

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMRUPTIKESYGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021198 | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate | |

| Record name | SID26732618 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or almost white powder, Solid, Crystals from n-propanol | |

CAS No. |

318-98-9 | |

| Record name | Propranolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propranolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000318989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758950 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propranolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8A3652H1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163-164 °C | |

| Record name | PROPRANOLOL HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vorbereitungsmethoden

Reaction Mechanism and Key Steps

The traditional method involves a two-step nucleophilic substitution reaction. In the first stage, 1-naphthol reacts with epichlorohydrin under alkaline conditions to form glycidyl naphthyl ether (Compound 1). This intermediate undergoes ring-opening with isopropylamine to yield propranolol free base, which is subsequently salified with hydrochloric acid.

Critical Reaction Parameters:

-

Step 1 (Epoxidation): Conducted at 65°C for 8 hours with a 1:4 molar ratio of 1-naphthol to epichlorohydrin, achieving 94.8% intermediate purity after reduced-pressure distillation.

-

Step 2 (Aminolysis): Isopropylamine reacts with the epoxide at 40–80°C for 3 hours, followed by recrystallization using toluene/cyclohexane (3:1 v/v) to attain 99.3% final product purity.

Alternative Synthesis Avoiding Genotoxic Intermediates

Halogenated Acetone Pathway

Patent CN108586273B outlines a four-step route using 1,3-dibromo(iodo)acetone instead of epichlorohydrin:

-

Alkylation: 1-Naphthol reacts with 1,3-dibromo(iodo)acetone in NaOH to form 1-bromo(iodo)-3-(1-naphthyloxy)-2-propanone.

-

Reduction: Sodium borohydride reduces the ketone to 1-bromo(iodo)-3-(1-naphthyloxy)-2-propanol (85–90% yield).

-

Amination: Isopropylamine displaces the halogen at 0–10°C, yielding propranolol free base.

-

Salt Formation: Hydrochloric acid titration to pH 2.0 produces the hydrochloride salt with 99.1% HPLC purity.

Byproduct Analysis and Mitigation

The initial alkylation step generates two side products:

-

1,3-Di(1-naphthyloxy)-2-propanone (6): 8–12% yield due to over-alkylation.

-

1-Hydroxy-3-(1-naphthyloxy)-2-propanone (7): 5–7% yield from hydrolysis.

Crystallization at 0–10°C for 8 hours reduces combined byproducts to <2%, enhancing process efficiency.

Comparative Evaluation of Synthetic Routes

The halogenated acetone method eliminates genotoxic risks but requires additional steps for byproduct removal, increasing solvent use by 40%. However, its compliance with ICH Q3A/B guidelines makes it preferable for pediatric formulations, where residual epichlorohydrin limits are ≤1 ppm.

Industrial-Scale Optimization Strategies

Crystallization Techniques

Epichlorohydrin Route:

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

1. Hypertension Management

Propranolol is commonly prescribed for the management of hypertension. It reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. Clinical studies have shown that propranolol effectively lowers blood pressure in patients with essential hypertension, contributing to reduced cardiovascular morbidity and mortality .

2. Angina Pectoris

Originally developed for treating angina pectoris, propranolol alleviates chest pain by decreasing the heart's workload and oxygen demand. It has been shown to improve exercise tolerance in patients with stable angina .

3. Atrial Fibrillation and Tachyarrhythmias

Propranolol is effective in controlling heart rate in patients with atrial fibrillation and other tachyarrhythmias. Its ability to block beta-adrenergic receptors helps stabilize heart rhythm .

4. Myocardial Infarction

Post-myocardial infarction, propranolol reduces the risk of subsequent heart attacks by mitigating the effects of stress hormones on the heart. Studies indicate that it significantly lowers mortality rates when administered after an acute myocardial infarction .

Non-Cardiovascular Applications

1. Migraine Prophylaxis

Propranolol is widely used as a preventive treatment for migraines. Research indicates that it can reduce the frequency and severity of migraine attacks, making it a first-line prophylactic agent .

2. Performance Anxiety

Off-label use of propranolol includes the treatment of performance anxiety, where it alleviates physical symptoms such as tachycardia and sweating associated with anxiety-provoking situations. This application has gained popularity among performers and public speakers .

3. Essential Tremors

Propranolol is recognized as an effective treatment for essential tremors, providing significant improvement in tremor severity for many patients .

4. Infantile Hemangioma

One of the notable off-label uses of propranolol is in treating infantile hemangiomas. Clinical studies have demonstrated its effectiveness in reducing the size of these benign vascular tumors in infants .

Case Study 1: Propranolol in Migraine Prevention

A randomized controlled trial involving 100 participants demonstrated that propranolol significantly reduced migraine frequency compared to placebo over a 12-week period. Participants receiving propranolol reported a 50% reduction in migraine days per month, highlighting its efficacy as a prophylactic agent .

Case Study 2: Propranolol for Performance Anxiety

A study examining performers showed that those treated with propranolol prior to performances experienced lower anxiety levels and fewer physiological symptoms compared to those receiving a placebo. This underscores propranolol's role in managing performance-related anxiety effectively .

Summary Table of Propranolol Applications

| Application | Indication Type | Evidence Level |

|---|---|---|

| Hypertension | Cardiovascular | High |

| Angina Pectoris | Cardiovascular | High |

| Atrial Fibrillation | Cardiovascular | Moderate |

| Myocardial Infarction | Cardiovascular | High |

| Migraine Prophylaxis | Non-Cardiovascular | High |

| Performance Anxiety | Off-label | Moderate |

| Essential Tremors | Non-Cardiovascular | High |

| Infantile Hemangioma | Off-label | High |

Wirkmechanismus

Propranolol hydrochloride exerts its effects by competitively blocking beta-adrenergic receptors, particularly beta-1 and beta-2 receptors. This blockade results in decreased heart rate, myocardial contractility, and reduced cardiac workload. Additionally, it inhibits renin release from the kidneys and diminishes sympathetic nerve outflow from the brain .

Vergleich Mit ähnlichen Verbindungen

Efficacy Across Formulations in Infantile Hemangioma

Propranolol hydrochloride oral solution demonstrates superior efficacy compared to tablets in treating severe IH. A retrospective study in China reported an 87.9% effective response rate for oral solution versus 74.6% for tablets, with a significantly shorter treatment duration (9.4 vs. 11.6 months) . However, secondary outcomes using the Hemangioma Activity Score (HAS) showed comparable improvements (74.8% vs. 72.3%), suggesting that efficacy metrics influence perceived performance .

Table 1: Efficacy of this compound Formulations in Infantile Hemangioma

| Formulation | Effective Response Rate | Treatment Duration (Months) | HAS Score Improvement |

|---|---|---|---|

| Oral Solution | 87.9% | 9.4 ± 3.4 | 74.8% |

| Tablets | 74.6% | 11.6 ± 3.4 | 72.3% |

| Reference |

Pharmacokinetic Profiles

This compound’s bioavailability varies by formulation. Extended-release capsules achieve 60–65% of the area under the curve (AUC) of immediate-release tablets due to slower absorption and increased hepatic metabolism . Oral solutions exhibit faster absorption, with peak plasma concentrations (Cmax) at 0.5 hours versus 1–2 hours for tablets .

Table 2: Pharmacokinetic Comparison of Formulations

Skin Permeation and Transdermal Delivery

This compound’s hydrophilic nature limits skin permeation. Dissolving microneedles (MNs) bypass the stratum corneum, delivering 3.5-fold higher drug retention in skin layers compared to topical solutions . In contrast, betaxolol hydrochloride and timolol maleate (other β-blockers) show lower permeation rates under similar pH conditions .

Table 3: Skin Permeation of β-Blockers

Table 4: Adverse Event Reports (Bradycardia)

| Drug | Total Reports | Serious Cases (%) | Notes |

|---|---|---|---|

| Propranolol HCl | 4 | 100% | 1 death, 1 life-threatening |

| Other β-Blockers | 52 | Not specified | Lower severity |

| Reference |

Comparison with Other β-Blockers

Biologische Aktivität

Propranolol hydrochloride is a non-selective beta-adrenergic antagonist widely used in clinical practice for various cardiovascular and psychiatric conditions. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies that illustrate its effects and potential risks.

Propranolol exerts its primary effects by competitively blocking beta-1 and beta-2 adrenergic receptors. This blockade results in several physiological changes:

- Cardiac Effects : By inhibiting beta-1 receptors located on cardiac myocytes, propranolol reduces heart rate, myocardial contractility, and overall cardiac workload. This leads to decreased oxygen demand in the heart, making it beneficial for conditions like angina and arrhythmias .

- Vascular Effects : The blockade of beta-2 receptors can lead to vasoconstriction; however, the predominant effect is a reduction in peripheral vascular resistance due to decreased sympathetic outflow .

- Central Nervous System (CNS) Effects : Propranolol can cross the blood-brain barrier, allowing it to exert effects on anxiety and tremors by modulating sympathetic nervous system activity .

Pharmacokinetics

Propranolol is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1 to 3 hours. Its bioavailability is notably affected by first-pass metabolism in the liver, leading to variable systemic exposure. Approximately 90% of propranolol binds to plasma proteins, which impacts its distribution and elimination half-life (3-4 hours for propranolol and 5.2-7.5 hours for its active metabolite, 4-hydroxypropranolol) .

Clinical Applications

Propranolol is utilized in various clinical settings:

- Cardiovascular Disorders : It is effective in managing hypertension, angina pectoris, and certain types of arrhythmias.

- Migraine Prophylaxis : Propranolol has been shown to reduce the frequency of migraine attacks .

- Anxiety Disorders : It is used off-label for performance anxiety and generalized anxiety disorder due to its ability to mitigate physical symptoms associated with anxiety .

Case Study 1: Propranolol Overdose

A significant concern with propranolol is its potential for overdose. In a reported case, a 37-year-old woman ingested 4 grams of propranolol intending to commit suicide. Upon admission, she exhibited severe bradycardia and hypotension. Despite immediate treatment with intravenous fluids and atropine, she developed generalized tonic-clonic seizures . This case highlights the critical need for timely intervention in overdose scenarios.

Case Study 2: Chronic Anxiety Treatment

In a controlled study involving patients with chronic anxiety disorders, propranolol was administered as part of a treatment regimen. The results indicated that propranolol effectively reduced both somatic and psychic symptoms in a majority of participants . This underscores its utility in managing anxiety-related conditions.

Biological Activity Summary Table

| Parameter | Description |

|---|---|

| Mechanism of Action | Non-selective beta-adrenergic receptor antagonist |

| Pharmacokinetics | Rapid absorption; variable bioavailability due to first-pass metabolism |

| Half-life | 3-4 hours (propranolol), 5.2-7.5 hours (4-hydroxypropranolol) |

| Clinical Uses | Hypertension, angina, migraine prophylaxis, anxiety disorders |

| Side Effects | Dizziness, fatigue, insomnia; potential for overdose effects |

Research Findings

Recent studies have explored various aspects of propranolol's biological activity:

- Adsorption Studies : Research has investigated the adsorption characteristics of propranolol on activated carbon materials, revealing insights into its environmental fate and potential applications in drug delivery systems .

- Nitrosamine Impurity Concerns : Propranolol has been scrutinized for nitrosamine impurities that pose carcinogenic risks at certain levels. Regulatory bodies have implemented recalls and safety assessments to address these concerns .

Q & A

Q. What spectroscopic methods are validated for quantifying Propranolol hydrochloride in buffer solutions, and how are calibration curves established?

UV-Vis spectroscopy at λmax 221 nm in pH 7.4 phosphate buffer is a validated method for quantification. Calibration curves are linear (2–20 µg/mL, R² = 0.9962) and adhere to the Beer-Lambert law. Researchers must account for solvent purity and ensure no chemical interactions between drug and excipients via FTIR prior to analysis .

Q. How can thin-layer chromatography (TLC) assess the purity of this compound in pharmaceutical formulations?

TLC is performed using silica gel plates and a mobile phase of 1,2-dichloroethane/methanol/water/formic acid (56:24:1:1). The sample solution (10 µL) is compared against a diluted standard (1:1000). Spots under UV 254 nm must not exceed the intensity of the principal spot, ensuring ≤0.1% impurities. Loss on drying (<0.5%) and residue on ignition (<0.10%) are complementary purity metrics .

Q. What are the critical steps in synthesizing this compound and its derivatives?

this compound is synthesized via etherification of α-naphthol with epoxy chloropropane, followed by ammoniation with isopropylamine and salt formation. Derivatives like O-acetyl propranolol are prepared via reaction with acetyl chloride. Hydrolysis studies of derivatives require pH-controlled stability testing and HPLC analysis to track degradation products .

Q. How is β-adrenergic receptor binding affinity quantified for this compound?

Radioligand displacement assays using tritiated antagonists (e.g., [³H]-CGP 12177) measure Kd values (β1: 6.91 nM, β2: 0.832 nM, β3: 117.49 nM). Competitive binding curves and Scatchard plots validate receptor-specific antagonism, with controls for nonspecific binding and temperature-dependent equilibrium .

Advanced Research Questions

Q. What methodological challenges arise when analyzing this compound's self-association behavior via NMR spectroscopy?

Self-association in aqueous NaCl solutions is studied using chemical shift dependence of ¹H NMR signals. Critical aggregation concentrations (cac) are derived from inflection points in δ vs. concentration plots. Aggregation numbers (n) and Gibbs energy (ΔG°) are calculated via mass action theory, requiring correction for electrolyte effects and slow exchange dynamics .

Q. How can transdermal patch formulations be optimized for controlled release of this compound?

Polymer blends (e.g., HPMC E15:Eudragit L100 at 2:1) are evaluated for matrix compatibility via FTIR. In vitro release studies in pH 7.4 buffer at 37°C identify optimal formulations (e.g., F-10 in ) with >90% sustained release over 24 hours. Ex vivo permeation using Franz cells and rat skin validates flux rates .

Q. What experimental approaches determine the environmental risk of this compound in aquatic ecosystems?

Chronic toxicity tests on aquatic organisms (e.g., Daphnia magna) establish NOEC/LOEC/EC50 values. Adsorption coefficients (Kd, Koc) quantify soil binding, while photolysis studies assess persistence. Risk quotients (RQ = PEC/PNEC) are calculated using exposure models per CHMP guidelines .

Q. How does chiral configuration influence this compound’s pharmacological activity, and what methods separate enantiomers?

The (S)-(-)-enantiomer exhibits higher β-receptor affinity and efficacy in reducing hypertension. Chiral membrane chromatography with amylose tris(3,5-dimethylphenylcarbamate)-polyethersulfone achieves separation (α = 3.00 for Propranolol). Flow rates (0.5–1.0 mL/min) and injection volumes (5–20 µL) are optimized to maximize resolution (Rs = 0.95) .

Q. How do ion-selective electrodes (ISEs) improve quantification of this compound compared to pharmacopeial methods?

ISEs with PVC membranes (propranolol-tetraphenylborate) offer detection limits of 1.0 × 10⁻⁶ M, surpassing non-aqueous titration (limited by endpoint ambiguity) and HPLC (tedious prep). Validation via standard addition in tablets shows <2% error, with no interference from excipients .

Q. What multivariate calibration methods enhance Near-Infrared Spectrometry (NIR) accuracy for this compound analysis?

Synergy interval PLS (siPLS) models using spectral regions 8501–8801 cm⁻¹ and 5201–5501 cm⁻¹ achieve RMSEP = 8.2 mg/g. Multiplicative scatter correction (MSC) minimizes particle size effects, validated against pharmacopeial UV methods (p > 0.05). Fiber optic probes enable real-time formulation monitoring .

Q. How are buccal films formulated to enhance pediatric systemic delivery of this compound?

Mucoadhesive films (carbopol/chitosan) are evaluated for folding endurance (>300), surface pH (6.8–7.2), and in vitro release (Higuchi kinetics). In vivo studies in rabbits show 1.9× higher AUC₀–₈h vs. oral tablets, attributed to bypassing hepatic metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.